molecular formula C20H20N4O3S2 B2859020 N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide CAS No. 392296-35-4

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2859020
CAS No.: 392296-35-4
M. Wt: 428.53
InChI Key: KHGQBRGSNCDKMY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an amide, a thiadiazole ring, and a methoxy group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, as is common for similar compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the thiadiazole ring might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amide and methoxy groups would likely make this compound soluble in polar solvents .

Scientific Research Applications

Photodynamic Therapy Applications

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including thiadiazole structures, has shown promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers. The spectroscopic, photophysical, and photochemical properties of these compounds are critical for their effectiveness in PDT, indicating their potential in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Another significant area of application for thiadiazole derivatives is in the development of antimicrobial agents. Studies have shown that compounds incorporating the thiadiazole ring exhibit valuable therapeutic interventions against bacterial and fungal infections. A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains. This suggests the potential of thiadiazole derivatives in treating microbial diseases, highlighting their importance in medicinal chemistry (Desai, Rajpara, & Joshi, 2013).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and properties. Similar compounds, such as those containing an imidazole ring, have been found to exhibit a broad range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. Given the interesting functional groups present in this compound, it could be a promising candidate for further investigation in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-12-7-13(2)9-15(8-12)21-17(25)11-28-20-24-23-19(29-20)22-18(26)14-5-4-6-16(10-14)27-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGQBRGSNCDKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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